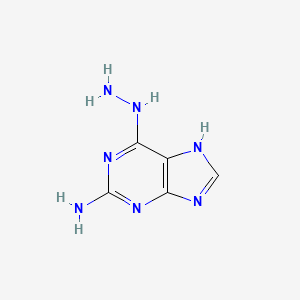
(S)-2-Ethyl-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpentanoic acid can be achieved through several methods. One common approach involves the condensation of n-propanal to form 2-methyl-2-pentenal, which is then converted to 2-methyl-2-pentene aldehyde oxime using hydroxylamine . The oxime is dehydrated to form 2-methyl-2-allyl acetonitrile, which is subsequently hydrolyzed to yield 2-methyl-2-pentenoic acid .
Industrial Production Methods
Industrial production methods for 2-ethyl-2-methylpentanoic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylpentanoic acid is used in a variety of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-methylpentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a derivative of valproic acid, it is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism and by influencing the expression of genes related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Valproic Acid: A widely used anticonvulsant and mood-stabilizing drug.
2-Methylpentanoic Acid: A similar branched-chain fatty acid with a slightly different structure.
2-Methyl-2-pentenoic Acid: Another related compound with similar chemical properties.
Uniqueness
2-Ethyl-2-methylpentanoic acid is unique due to its specific branched structure, which imparts distinct chemical and biological properties. Its derivatives are valuable in research for their potential therapeutic applications and as reference standards in analytical chemistry .
Propiedades
Número CAS |
159225-52-2 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m0/s1 |
Clave InChI |
WUWPVNVBYOKSSZ-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@](C)(CC)C(=O)O |
SMILES canónico |
CCCC(C)(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine-2-propanoic acid, 6-chloro-1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, ethyl ester](/img/structure/B8775361.png)
![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)







